Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzothiazole core linked to a phenylsulfonyl-piperazine scaffold via a carbamoyl bridge. The ethyl carboxylate group enhances solubility and may serve as a prodrug moiety.
Properties
IUPAC Name |
ethyl 4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-10-12-26(13-11-25)33(29,30)17-7-5-16(6-8-17)20(27)24-21-23-18-9-4-15(2)14-19(18)32-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKKCZXOKYPODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Moiety : Contributes to the compound's reactivity and biological properties.
- Piperazine Ring : Often associated with various pharmacological activities.
- Sulfonyl Group : Enhances solubility and biological interaction.
Research indicates that this compound exhibits significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory mediators, which suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Interaction with Biomolecules
The compound interacts with various enzymes and proteins, particularly those involved in inflammatory responses. Its ability to bind at the active sites of COX enzymes demonstrates its potential as an anti-inflammatory agent. Furthermore, it influences cellular signaling pathways that lead to changes in gene expression and cellular metabolism.
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Enzyme Interaction | Modulation of inflammatory pathways | |
| Cellular Signaling | Changes in gene expression and metabolism |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound significantly reduces the levels of inflammatory cytokines in cell cultures treated with pro-inflammatory agents. The EC50 values for these effects were found to be in the micromolar range, indicating potent activity.
-
Comparative Studies : Similar compounds with structural features such as thiazole rings have been evaluated for their biological activities. For example:
- Sulfathiazole : Exhibits antimicrobial properties.
- Ritonavir : Known for its antiretroviral activity.
- Abafungin : Displays antifungal activity.
- Potential Therapeutic Applications : Given its anti-inflammatory properties, this compound could be explored further for therapeutic use in conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Comparison with Similar Compounds
Core Modifications: Benzothiazole Substituents
Piperazine Scaffold Modifications
Ester Group Variations
- Key Insight: Ethyl esters are common prodrug strategies, as seen in both the target compound and ’s quinazolinone derivatives, suggesting shared metabolic pathways .
Q & A
Q. Optimization Strategies :
- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) for sulfonylation and coupling steps to enhance reactivity .
- Temperature control : Maintain 80–100°C for coupling reactions to accelerate kinetics while avoiding decomposition .
- Purification : Employ silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 0–12% MeOH) to isolate high-purity products .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, S=O at ~1150 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z ~500–600) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation and confirm stereochemistry for crystalline derivatives .
Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its pharmacological properties?
Answer:
SAR Strategies :
Core modifications :
- Replace the 6-methylbenzo[d]thiazole with halogenated or nitro-substituted analogs to modulate electron density and target binding .
- Vary the piperazine substituents (e.g., ethyl carboxylate vs. tert-butyl carbamate) to alter solubility and bioavailability .
Functional group tuning :
- Introduce sulfonamide or carboxamide groups to enhance hydrogen bonding with biological targets (e.g., enzymes) .
In vitro assays :
- Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains to quantify potency shifts .
Example : A study on triazolo-pyrimidine analogs showed that methylthio substitutions improved anticancer activity by 30% compared to unmodified derivatives .
Advanced: What strategies can be employed to resolve contradictions in biological activity data across different studies?
Answer:
Contradiction Resolution Methods :
Assay standardization :
- Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times to minimize variability .
Orthogonal validation :
- Confirm enzyme inhibition (e.g., kinase assays) with cellular viability assays (e.g., MTT) to rule off-target effects .
Purity verification :
Meta-analysis :
- Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers .
Case Study : Discrepancies in antimicrobial activity were traced to differences in bacterial strain susceptibility and compound solubility in culture media .
Advanced: How can in silico modeling predict the compound’s interaction with biological targets?
Answer:
Computational Approaches :
Molecular docking :
- Use AutoDock Vina to dock the compound into target pockets (e.g., EGFR kinase or microbial enzymes). Focus on hydrogen bonds with sulfonyl groups and π-π stacking with benzo[d]thiazole .
Molecular Dynamics (MD) :
- Simulate binding stability (50–100 ns trajectories) in GROMACS to assess conformational flexibility and residence time .
ADMET prediction :
- SwissADME estimates logP (~2.5) and bioavailability scores to prioritize analogs with optimal pharmacokinetics .
Example : Docking studies on similar piperazine derivatives revealed strong interactions with ATP-binding sites in kinases, correlating with experimental IC₅₀ values .
Basic: What are the critical considerations for ensuring the compound’s stability during experimental handling?
Answer:
Stability Protocols :
- Storage : Keep at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
- Light sensitivity : Use amber vials to shield the sulfonamide moiety from UV degradation .
- Solvent compatibility : Avoid aqueous buffers at high pH (>8), which may hydrolyze the carbamate .
- Handling : Conduct reactions under anhydrous conditions (e.g., Schlenk line) for moisture-sensitive steps .
Advanced: What experimental approaches are recommended for identifying metabolic pathways and degradation products?
Answer:
Metabolism Studies :
In vitro microsomal assays :
- Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at timed intervals and analyze via LC-MS/MS .
Isotopic labeling :
- Synthesize ¹⁴C-labeled analogs to track metabolic fate in excretion studies (e.g., urine, feces) .
Degradation profiling :
- Expose the compound to accelerated conditions (40°C/75% RH) and identify products via HRMS and NMR .
Example : A related sulfonamide compound showed cytochrome P450-mediated oxidation, yielding a hydroxylated metabolite detectable at m/z +16 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
